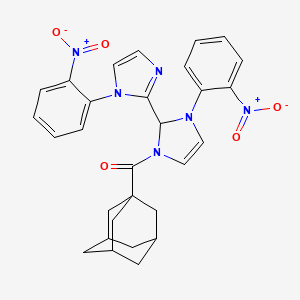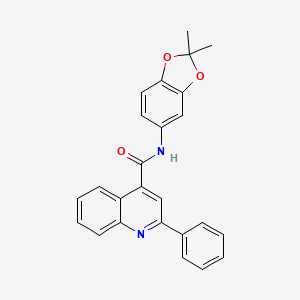
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide
Overview
Description
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide, also known as DBU, is a small molecule that has been extensively studied for its potential therapeutic applications. DBU belongs to the family of glycine receptor antagonists and has been found to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide acts as a glycine receptor antagonist, blocking the action of glycine at the receptor site. This leads to a decrease in the inhibitory neurotransmitter activity, resulting in an increase in neuronal excitability. N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has also been found to modulate the activity of other neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been found to exhibit a variety of biochemical and physiological effects, including analgesic, anxiolytic, and anticonvulsant effects. It has also been found to exhibit neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been shown to modulate the activity of ion channels such as NMDA and AMPA receptors, leading to an increase in neuronal excitability.
Advantages and Limitations for Lab Experiments
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has limitations in terms of its selectivity, as it has been found to interact with a variety of neurotransmitters and ion channels. This can make it difficult to determine the specific mechanism of action of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide in different experimental settings.
Future Directions
There are several future directions for research on N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide. One area of interest is the potential use of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective glycine receptor antagonists, which could help to elucidate the specific role of glycine receptors in different physiological and pathological processes. Additionally, further research is needed to determine the potential side effects of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide and to develop more effective delivery methods for therapeutic use.
Scientific Research Applications
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been extensively studied for its potential therapeutic applications, including its use as an analgesic, an anxiolytic, and an anticonvulsant. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-butylphenyl)-2-(dibenzylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O/c1-2-3-10-22-15-17-25(18-16-22)27-26(29)21-28(19-23-11-6-4-7-12-23)20-24-13-8-5-9-14-24/h4-9,11-18H,2-3,10,19-21H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRCYCAXQGOMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(dibenzylamino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)



![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea](/img/structure/B4332038.png)

![N-[4-(acetylamino)benzyl]-2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4332066.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)

![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)
![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)